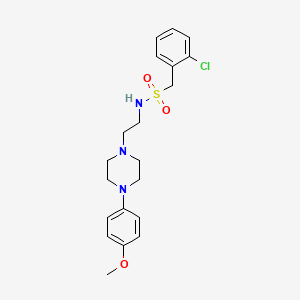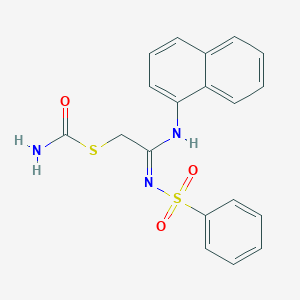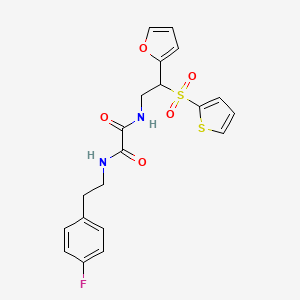![molecular formula C25H20ClF2N3O2S B2479408 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline CAS No. 866844-30-6](/img/structure/B2479408.png)
6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline is a chemical compound with potential pharmacological properties.
- It belongs to the class of quinoline derivatives and contains both piperazine and sulfonyl groups.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, including chloroquinoline, fluorophenylpiperazine, and sulfonyl chloride.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of a quinoline core with chloro, fluorophenyl, and piperazine substituents.
- The exact arrangement of atoms and bond angles can be determined through X-ray diffraction analysis.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including substitution, addition, and cyclization reactions.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Physical properties include melting point, solubility, and stability.
- Chemical properties relate to reactivity, acidity/basicity, and potential degradation pathways.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
Research by Ullah and Altaf (2014) and Ullah and Stoeckli-Evans (2021) focused on the crystal structure of compounds structurally related to the specified chemical. These studies revealed extensive hydrogen bonding and short contact resulting in the formation of one-dimensional networks, which are significant for understanding the physical properties and potential applications of such compounds in various fields like material science and pharmacology (Ullah & Altaf, 2014); (Ullah & Stoeckli-Evans, 2021).
2. Photochemistry in Aqueous Solutions
Mella, Fasani, and Albini (2001) explored the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions. Their findings on the behavior of this compound under different conditions contribute to a deeper understanding of the chemical's stability and reactivity, which is crucial for its potential use in various applications, including drug development and environmental studies (Mella, Fasani, & Albini, 2001).
3. Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials were studied by Ziegler et al. (1990). This research is crucial for understanding how structural changes in quinolone compounds affect their antibacterial activity, which can guide the development of more effective antibacterial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
4. Anticancer Activity and Compound Design
Solomon, Pundir, and Lee (2019) examined novel 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach to enhance their anticancer activities. Their research contributes significantly to the understanding of how these compounds can be effectively used in cancer treatment, providing insights into the design of new anticancer drugs (Solomon, Pundir, & Lee, 2019).
Safety And Hazards
- Safety data, toxicity, and potential hazards should be assessed based on available literature.
- Consult relevant safety sheets and research articles for detailed information.
Zukünftige Richtungen
- Investigate its potential as a drug candidate or therapeutic agent.
- Explore its biological activity, pharmacokinetics, and pharmacodynamics.
- Consider optimization for improved efficacy and reduced toxicity.
Eigenschaften
IUPAC Name |
6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-1-10-23-22(15-17)25(24(16-29-23)34(32,33)21-8-4-19(28)5-9-21)31-13-11-30(12-14-31)20-6-2-18(27)3-7-20/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPDUJWFZKKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)
![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)
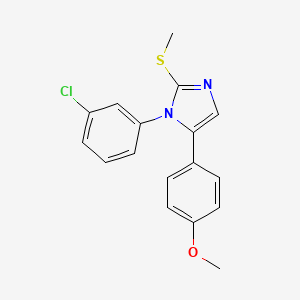
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)
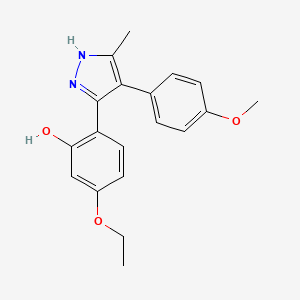
![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)
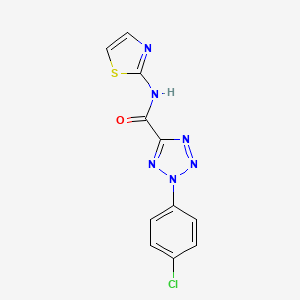
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)
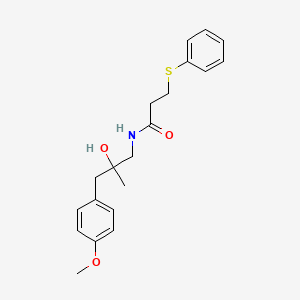
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)
